molecular formula C16H15FO B1667061 Enofelast CAS No. 125722-16-9

Enofelast

Cat. No.: B1667061
CAS No.: 125722-16-9
M. Wt: 242.29 g/mol
InChI Key: HJGJDFXTHQBVNV-ONEGZZNKSA-N
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Description

Enofelast, also known as BI-L-239, is a chemical compound that functions as an inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound has shown potential in reducing inflammation by inhibiting the production of leukotriene B4, a potent inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enofelast involves several steps. One of the key steps includes the reaction of 2,6-di-tert-butylphenol with hexamethylenetetramine and sulfuric acid in ethylene glycol at 130°C to produce 4-hydroxy-3,5-di-tert-butylbenzaldehyde. This intermediate is then condensed with 2-(3-pyridyl)acetic acid using piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Enofelast primarily undergoes inhibition reactions where it interacts with the enzyme 5-lipoxygenase. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The inhibition of 5-lipoxygenase by this compound involves the use of calcium ionophores to induce the production of leukotriene B4. This compound exhibits an inhibitory concentration (IC50) of 2.48 μM for this reaction .

Major Products Formed

The major product formed from the reaction of this compound with 5-lipoxygenase is the inhibition of leukotriene B4 production. This results in a decrease in inflammation and related symptoms.

Scientific Research Applications

Enofelast has several scientific research applications, including:

Mechanism of Action

Enofelast exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotriene B4, thereby decreasing inflammation. The molecular target of this compound is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of 5-lipoxygenase with a relatively low IC50 value, making it a potent inhibitor. Its effectiveness in reducing leukotriene B4 production distinguishes it from other similar compounds.

Properties

CAS No.

125722-16-9

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+

InChI Key

HJGJDFXTHQBVNV-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Appearance

Solid powder

Key on ui other cas no.

127035-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol
BI-L 239
BI-L-239
enofelast

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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